molecular formula C10H20ClN3O3S B2484070 S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride CAS No. 2361635-88-1

S-(2-Acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride

Cat. No. B2484070
CAS RN: 2361635-88-1
M. Wt: 297.8
InChI Key: VKLPLXMCFBVWOE-UHFFFAOYSA-N
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Description

The compound of interest falls within the category of sulfhydryl-containing compounds, which are known for their diverse reactivity and potential applications in pharmaceuticals, radioprotection, and synthetic chemistry. These compounds often feature both amine and thioester functionalities, making them versatile intermediates in organic synthesis and potential candidates for drug development.

Synthesis Analysis

The synthesis of similar sulfhydryl-containing compounds typically involves multi-step organic reactions, starting from readily available chemical precursors. For example, the preparation of S-2-(3-aminopropylamino)ethylphosphorothioate derivatives, which share a similar structural motif, involves reactions such as halogenation, nucleophilic substitution, and reduction steps (Piper et al., 1975).

Molecular Structure Analysis

The molecular structure of sulfhydryl-containing compounds is characterized by the presence of a sulfhydryl group (-SH) attached to a carbon chain that also contains amine (-NH2) and possibly other functional groups like esters or amides. These functional groups allow for a wide range of chemical reactions, contributing to the compound's versatility. The molecular structure analysis often involves spectroscopic methods such as NMR and IR spectroscopy, providing insights into the compound's configuration and conformation.

Chemical Reactions and Properties

Sulfhydryl-containing compounds can participate in various chemical reactions, including oxidation, nucleophilic substitution, and conjugation reactions. For instance, the hydrolysis of S-2-(3-aminopropylamino)ethylphosphorothioate reveals its reactivity towards nucleophilic attack and bond cleavage under specific conditions, forming free sulfhydryl groups and other decomposition products (Risley et al., 1986).

properties

IUPAC Name

S-(2-acetamidoethyl) 3-(2-aminopropanoylamino)propanethioate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3S.ClH/c1-7(11)10(16)13-4-3-9(15)17-6-5-12-8(2)14;/h7H,3-6,11H2,1-2H3,(H,12,14)(H,13,16);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKLPLXMCFBVWOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCCC(=O)SCCNC(=O)C)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.80 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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